molecular formula C21H26N2O6S B2890951 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide CAS No. 922023-92-5

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2890951
CAS No.: 922023-92-5
M. Wt: 434.51
InChI Key: JQJFBVUMSYQLIX-UHFFFAOYSA-N
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Description

“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide” is a chemical compound with the molecular formula C₂₃H₂₇F₃N₂O₄S . It has a mass of 484.164±0 dalton . The compound’s canonical SMILES representation is CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) (C)C .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

One significant application of compounds structurally related to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide is in the development of enzyme inhibitors, particularly carbonic anhydrases. These enzymes are crucial for various physiological functions, and their inhibition can have therapeutic applications, including treating glaucoma, epilepsy, and certain types of cancer. Sapegin et al. (2018) synthesized a novel class of [1,4]oxazepine-based primary sulfonamides that exhibited strong inhibition of therapeutically relevant human carbonic anhydrases. The research underscores the dual role of the primary sulfonamide functionality in enabling the [1,4]oxazepine ring construction and acting as a prosthetic zinc-binding group when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Novel Synthesis Approaches

Research into compounds like this compound also contributes to advancements in synthetic methodologies. A study by Shaabani et al. (2010) introduced a novel one-pot multicomponent reaction of 2-aminophenols, Meldrum's acid, and isocyanides to synthesize tetrahydrobenzo[b][1,4]oxazepine derivatives. This method yields products in good to excellent yields at ambient temperature, showcasing an efficient pathway for synthesizing complex molecular structures, including oxazepine derivatives, which are structurally related to the compound (Shaabani et al., 2010).

Antimicrobial and Antifungal Activities

Furthermore, compounds with the [1,4]oxazepine moiety have demonstrated antimicrobial and antifungal activities, which is critical for the development of new therapeutic agents. Research by Abbasi et al. (2016) explored the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety, revealing significant therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This study indicates the broad-spectrum antimicrobial utility of compounds structurally related to this compound (Abbasi et al., 2016).

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-6-23-16-11-14(7-9-17(16)29-13-21(2,3)20(23)24)22-30(25,26)19-10-8-15(27-4)12-18(19)28-5/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJFBVUMSYQLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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